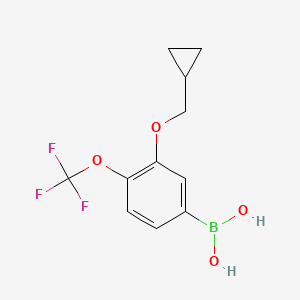

3-(Cyclopropylmethoxy)-4-(trifluoromethoxy)phenylboronic acid

Overview

Description

3-(Cyclopropylmethoxy)-4-(trifluoromethoxy)phenylboronic acid is a chemical compound with the molecular formula C7H6BF3O3 and a molecular weight of 205.93 . It is also known by several synonyms, including 3-trifluoromethoxyphenylboronic acid, 3-trifluoromethoxy phenylboronic acid, and 3-trifluoromethoxy benzeneboronic acid .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation OB(O)C1=CC=CC(OC(F)(F)F)=C1 . This indicates that the molecule consists of a phenyl ring with a boronic acid group and a trifluoromethoxy group attached to it .Physical And Chemical Properties Analysis

This compound has a melting point of 79°C . It appears as beige to white chunks and/or powder .Scientific Research Applications

3-(Cyclopropylmethoxy)-4-(trifluoromethoxy)phenylboronic acid: is a derivative of phenylboronic acid and shares many of the versatile applications common to this class of compounds. Here’s a comprehensive analysis focusing on six unique applications:

Synthetic Organic Chemistry

Phenylboronic acids and their derivatives are widely used as building blocks in synthetic organic chemistry. They are particularly known for their role in the Suzuki coupling reaction , where they react with organic halides to form carbon-carbon bonds .

Agriculture

In agriculture, phenylboronic acid derivatives have been screened for their antifungal activities against various plant pathogens. They show promise in protecting crops from diseases and enhancing agricultural productivity .

Saccharide Detection

These compounds have a strong ability to covalently bind with saccharides, making them useful in the field of saccharide detection. They are stable, have strong recognition abilities, and can be easily coupled with different detection systems .

Diagnostic Applications

Phenylboronic acid derivatives can form reversible complexes with polyols, including sugars. This property is utilized in diagnostic applications for the detection and analysis of various biological substances .

Therapeutic Applications

The reversible complex formation with polyols also extends to therapeutic applications. Phenylboronic acid derivatives can be used in drug delivery systems and other therapeutic strategies .

Traditional Medicine

These derivatives interact with active ingredients in traditional Chinese medicine that have glycol or diphenol structures, forming cyclic boronic esters compounds with potential pharmacological effects .

Safety and Hazards

3-(Cyclopropylmethoxy)-4-(trifluoromethoxy)phenylboronic acid may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name |

[3-(cyclopropylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BF3O4/c13-11(14,15)19-9-4-3-8(12(16)17)5-10(9)18-6-7-1-2-7/h3-5,7,16-17H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URWSCFHZPDJHPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC(F)(F)F)OCC2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001167310 | |

| Record name | B-[3-(Cyclopropylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001167310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyclopropylmethoxy)-4-(trifluoromethoxy)phenylboronic acid | |

CAS RN |

1793003-76-5 | |

| Record name | B-[3-(Cyclopropylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1793003-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[3-(Cyclopropylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001167310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![C-Pyrazolo[1,5-a]pyridin-7-yl-methylamine dihydrochloride](/img/structure/B1431541.png)

![C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride](/img/structure/B1431542.png)

![6-Oxa-9-azaspiro[4.5]decane hydrochloride](/img/structure/B1431548.png)